molecular formula C8H8ClNO3 B13177286 1-(Chloromethoxy)-3-methyl-2-nitrobenzene

1-(Chloromethoxy)-3-methyl-2-nitrobenzene

Cat. No.: B13177286
M. Wt: 201.61 g/mol
InChI Key: JWEXWGZZDALSEG-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-3-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethoxy)-3-methyl-2-nitrobenzene typically involves several steps:

    Nitration: The nitro group is introduced through nitration, which involves treating the compound with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

    Methylation: The methyl group can be added via Friedel-Crafts alkylation using methyl chloride and a catalyst such as aluminum chloride.

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Chloromethoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles such as sodium methoxide in methanol.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in acidic medium.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Chloromethoxy)-3-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)-3-methyl-2-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloromethoxy group can participate in substitution reactions, modifying the compound’s activity and interactions.

Comparison with Similar Compounds

1-(Chloromethoxy)-3-methyl-2-nitrobenzene can be compared with other similar compounds such as:

    1-(Chloromethoxy)-2-nitrobenzene: Lacks the methyl group, leading to different reactivity and applications.

    1-(Methoxymethyl)-3-methyl-2-nitrobenzene: Has a methoxymethyl group instead of chloromethoxy, affecting its chemical properties.

    3-Methyl-2-nitroanisole: Contains a methoxy group instead of chloromethoxy, resulting in different chemical behavior.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(chloromethoxy)-3-methyl-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-3-2-4-7(13-5-9)8(6)10(11)12/h2-4H,5H2,1H3

InChI Key

JWEXWGZZDALSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCl)[N+](=O)[O-]

Origin of Product

United States

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